molecular formula C10H13N3S2 B1609163 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588687-53-0

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1609163
CAS No.: 588687-53-0
M. Wt: 239.4 g/mol
InChI Key: DFYDAAZTFNFVLW-UHFFFAOYSA-N
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Description

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiol group and a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-propylthiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole-thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(5-butylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric effects, making this compound particularly effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDAAZTFNFVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407523
Record name 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588687-53-0
Record name 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

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